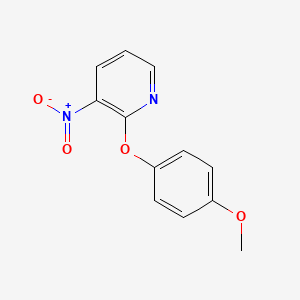

2-(4-Methoxyphenoxy)-3-nitropyridine

描述

Structure

3D Structure

属性

IUPAC Name |

2-(4-methoxyphenoxy)-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4/c1-17-9-4-6-10(7-5-9)18-12-11(14(15)16)3-2-8-13-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRWDAVSBLSUVEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=C(C=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379348 | |

| Record name | 2-(4-methoxyphenoxy)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727040 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

76893-48-6 | |

| Record name | 2-(4-methoxyphenoxy)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways for 2-(4-Methoxyphenoxy)-3-nitropyridine

The primary route for the synthesis of this compound relies on the principles of nucleophilic aromatic substitution (SNAr), a cornerstone reaction in aromatic chemistry.

Nucleophilic Aromatic Substitution Reactions on Halogenated Nitropyridines

The synthesis of this compound is efficiently achieved through the reaction of a halogenated nitropyridine with a corresponding phenoxide. nih.gov The most common precursor is 2-chloro-3-nitropyridine (B167233). The pyridine (B92270) ring's electron density is significantly reduced by the presence of the electron-withdrawing nitro group, particularly at the ortho and para positions relative to the nitro group. libretexts.orglibretexts.org This electronic deficiency makes the carbon atom attached to the chlorine susceptible to attack by nucleophiles.

The mechanism proceeds via an addition-elimination pathway. libretexts.org The nucleophile, in this case, the 4-methoxyphenoxide ion, attacks the C2 position of 2-chloro-3-nitropyridine. This attack forms a negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the pyridine ring is temporarily disrupted. libretexts.org In the subsequent step, aromaticity is restored by the elimination of the chloride leaving group, yielding the final product, this compound. youtube.com

A typical experimental procedure involves the reaction of 2-chloro-3-nitropyridine with 4-methoxyphenol (B1676288) in the presence of a base, such as sodium hydroxide (B78521). The base serves to deprotonate the phenol, generating the more potent 4-methoxyphenoxide nucleophile. nih.gov

Optimization of Reaction Conditions and Reagent Selection for Enhanced Yield and Purity

The efficiency of the SNAr reaction for synthesizing this compound is highly dependent on several reaction parameters. Optimization of these conditions is crucial for maximizing product yield and purity while minimizing side reactions.

Key parameters for optimization include:

Base: A strong base is required to generate the phenoxide from 4-methoxyphenol. Sodium hydroxide is commonly used. nih.gov The stoichiometry of the base is critical; an equimolar amount relative to the phenol is typically sufficient.

Solvent: While some procedures are performed under neat conditions by heating the reactants, nih.gov the choice of solvent can influence reaction rates and solubility. Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often employed in SNAr reactions as they can solvate the cation of the base while leaving the nucleophile reactive. nih.gov

Temperature: These reactions often require heating to proceed at a reasonable rate. A reported synthesis heats the reactants at 423–433 K (150-160 °C) for 5 hours. nih.gov The optimal temperature is a balance between achieving a sufficient reaction rate and preventing thermal decomposition of reactants or products.

Leaving Group: While chlorine is a common leaving group, other halogens like fluorine can be used. Fluorine is often a better leaving group in SNAr reactions due to its high electronegativity, which strongly activates the ring towards nucleophilic attack.

The table below summarizes a reported experimental condition for the synthesis.

| Reactant 1 | Reactant 2 | Base | Temperature | Time | Product |

| 2-chloro-3-nitropyridine | 4-Methoxyphenol | Sodium Hydroxide | 423–433 K | 5 h | This compound |

Data sourced from Nasir, S. B., et al. (2010). nih.gov

Synthetic Approaches to Structurally Related Phenoxypyridine and Nitropyridine Derivatives

The synthetic methodology used for this compound is versatile and can be adapted to produce a wide array of structurally related compounds. These analogues are valuable for structure-activity relationship (SAR) studies in drug discovery and for tuning the properties of functional materials.

Synthesis of Analogous Alkoxy- and Aryloxynitropyridines

The nucleophilic aromatic substitution strategy can be broadly applied to synthesize various aryloxy- and alkoxynitropyridines by simply changing the nucleophile.

For instance, the isomeric compound 2-(2-Methoxyphenoxy)-3-nitropyridine has been synthesized using the same principle, reacting 2-chloro-3-nitropyridine with o-methoxyphenol and sodium hydroxide. nih.gov This demonstrates the flexibility of using different substituted phenols to generate a library of aryloxynitropyridine derivatives.

Similarly, alkoxynitropyridines can be prepared. The synthesis of 2-amino-3-nitro-6-methoxypyridine is achieved by the methoxylation of 2-amino-3-nitro-6-chloropyridine using sodium methoxide in methanol. google.com This reaction highlights the use of alkoxides as nucleophiles to introduce alkoxy groups onto the nitropyridine scaffold.

The table below presents examples of related syntheses.

| Halogenated Pyridine | Nucleophile | Product |

| 2-chloro-3-nitropyridine | o-Methoxyphenol | 2-(2-Methoxyphenoxy)-3-nitropyridine nih.gov |

| 2-amino-3-nitro-6-chloropyridine | Sodium Methoxide | 2-amino-3-nitro-6-methoxypyridine google.com |

| 2,6-dichloro-3-nitropyridine | Aqueous Ammonia | 2-amino-6-chloro-3-nitropyridine google.com |

Preparation of Derivatives with Modified Pyridine and Phenoxy Moieties

Modifications to both the pyridine and phenoxy parts of the molecule can lead to derivatives with significantly different properties.

Modifications of the Pyridine Ring: The core pyridine structure can be altered. For example, 4-phenoxy-pyridine and 4-phenoxy-pyrimidine derivatives have been synthesized as potential dual VEGFR-2/c-Met inhibitors. The synthesis of fused pyridine systems, such as pyrazolo[3,4-b]pyridines, represents a more complex modification of the pyridine moiety, often starting from different precursors. mdpi.com

Modifications of the Phenoxy Moiety: The phenoxy group can also be extensively modified. Research into anti-glioblastoma drugs has led to the synthesis of complex benzoyl-phenoxy-acetamide derivatives, where the phenoxy ring is substituted with a benzoyl group and connected to an acetamide side chain. nih.gov Another example involves the synthesis of rabeprazole intermediates, where a 4-(3-methoxypropoxy) group is attached to the pyridine ring, showcasing a modification of the alkoxy substituent. google.com These examples underscore the chemical tractability of the phenoxy group for introducing diverse functional groups.

Crystallographic and Supramolecular Investigations

Single-Crystal X-ray Diffraction Analysis of 2-(4-Methoxyphenoxy)-3-nitropyridine

The molecular structure of this compound is characterized by a significant twist between its primary aromatic components. nih.gov The pyridine (B92270) nitrogen atom is notably oriented towards the center of the benzene (B151609) ring. nih.gov

The pyridine and benzene rings adopt a conformation that is nearly perpendicular to each other. nih.gov The measured dihedral angle between the planes of these two rings is 86.69 (11)°. nih.gov This orthogonal arrangement is a key feature of the molecule's stereochemistry. nih.gov

The substituent groups attached to the aromatic rings are not coplanar with the rings themselves. The nitro group is significantly twisted out of the plane of the pyridine ring. nih.gov Conversely, the methoxy (B1213986) group shows a smaller, yet still notable, deviation from coplanarity with the benzene ring to which it is attached. nih.gov

| Description | Atoms Involved | Angle (°) |

|---|---|---|

| Dihedral Angle (Pyridine-Benzene) | - | 86.69 (11) |

| Nitro Group Torsion Angle | O1–N2–C2–C1 | -26.1 (3) |

| Methoxy Group Torsion Angle | C12–O4–C9–C8 | 166.5 (2) |

In the crystal lattice, C-H⋯π interactions play a crucial role in the formation of two-dimensional structures. Specifically, hydrogen atoms from the methyl group of the methoxy substituent engage in C-H⋯π contacts with both the pyridine and benzene rings. nih.gov These interactions link the molecules together, forming extensive supramolecular layers that lie in the crystallographic ab plane. nih.gov

The supramolecular layers formed by C-H⋯π interactions stack along the c-axis of the unit cell. The cohesion between these adjacent layers is facilitated by short N-O⋯π contacts. nih.gov In this motif, an oxygen atom from the nitro group of a molecule in one layer interacts with the π-system of the pyridine ring of a molecule in an adjacent layer. nih.gov This arrangement creates a robust three-dimensional architecture. nih.gov

Advanced Crystallographic Data Collection and Refinement Methodologies

The crystallographic data for this compound was obtained using sophisticated instrumentation and software, ensuring high accuracy and reliability of the final structural model.

Data Collection: A suitable single crystal of the compound was mounted on a Bruker SMART APEX CCD area-detector diffractometer. nih.gov The data were collected at a controlled temperature of 293 K using graphite-monochromated Molybdenum Kα radiation (λ = 0.71073 Å). nih.gov A total of 16,986 reflections were measured, which were processed to yield 2,066 independent reflections. nih.gov The data collection was performed to cover a comprehensive range of reciprocal space, ensuring a complete dataset for structure solution and refinement.

Structure Solution and Refinement: The crystal structure was solved using direct methods with the SHELXS97 program. nih.gov The refinement of the structure was carried out against F² using the SHELXL97 program. nih.gov All non-hydrogen atoms were refined anisotropically. Carbon-bound hydrogen atoms were positioned geometrically and treated using a riding model approximation. nih.gov The final refinement converged to satisfactory reliability factors, confirming the high quality of the crystallographic analysis. nih.gov The programs APEX2 and SAINT were utilized for data collection, cell refinement, and data reduction. nih.gov

The key crystallographic and refinement statistics are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₂H₁₀N₂O₄ |

| Formula Weight | 246.22 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 7.4737 (10) |

| b (Å) | 12.8128 (17) |

| c (Å) | 24.529 (3) |

| V (ų) | 2348.8 (5) |

| Z | 8 |

| Temperature (K) | 293 |

| Radiation (Å) | Mo Kα (0.71073) |

| Measured Reflections | 16986 |

| Independent Reflections | 2066 |

| R[F² > 2σ(F²)] | 0.040 |

| wR(F²) | 0.123 |

| Goodness-of-fit (S) | 1.03 |

Comparative Structural Analysis of Related N-Heterocycle Derivatives

In this compound, the pyridine and benzene rings adopt a nearly orthogonal orientation, with a dihedral angle of 86.69 (11)°. nih.gov This conformation is very similar to that of its isomer, 2-(2-Methoxyphenoxy)-3-nitropyridine, which exhibits a dihedral angle of 86.63 (6)°. iucr.orgresearchgate.net

A significant difference, however, lies in the orientation of the substituents relative to their attached aromatic rings. In the 4-methoxy isomer, the nitro group is substantially twisted out of the plane of the pyridine ring, with an O—N—C—C torsion angle of -26.1 (3)°. nih.gov The methoxy group also deviates from coplanarity with the benzene ring. nih.gov Conversely, in the 2-methoxy isomer, both the nitro group (O—N—C—C torsion angle = -6.45 (19)°) and the methoxy group are nearly coplanar with their respective rings. iucr.orgresearchgate.net

This distinction in substituent orientation influences the crystal packing. The supramolecular structure of this compound is stabilized by C—H···π and N—O···π interactions. nih.gov The C—H···π interactions, involving the methyl hydrogen atoms with both the pyridine and benzene rings, form layers. These layers are then connected by short N—O···π contacts. nih.gov In contrast, the crystal structure of the 2-methoxy isomer is consolidated by C—H⋯O interactions, forming a three-dimensional network. iucr.orgresearchgate.net

Advanced Spectroscopic Characterization Techniques

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides profound insights into the molecular structure of 2-(4-Methoxyphenoxy)-3-nitropyridine by probing the vibrational modes of its constituent atoms.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational frequencies of its functional groups. For related nitropyridine derivatives, C-H stretching vibrations of the aromatic rings are typically observed in the 3100-3000 cm⁻¹ region. niscpr.res.in The presence of the methoxy (B1213986) group is identified by its characteristic C-H stretching vibrations. researchgate.net Furthermore, the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are prominent features, generally appearing in specific regions of the spectrum. researchgate.net The ether linkage (C-O-C) also gives rise to distinct stretching vibrations.

Characteristic Vibrational Modes and Band Assignments

The assignment of vibrational modes for this compound is based on the analysis of its constituent functional groups and comparison with related compounds. The vibrations can be categorized as follows:

Pyridine (B92270) Ring Vibrations: The C-H stretching modes of the pyridine ring are expected in the 3100-3000 cm⁻¹ range. niscpr.res.in The C-C and C-N stretching vibrations within the ring give rise to a series of bands characteristic of the aromatic system.

Phenoxy Group Vibrations: The C-H stretching vibrations of the benzene (B151609) ring of the phenoxy group also appear in the aromatic C-H stretching region. The C-O-C ether linkage has characteristic asymmetric and symmetric stretching modes.

Nitro Group Vibrations: The NO₂ group is identified by its strong asymmetric and symmetric stretching vibrations. For related compounds, these are typically found in the 1622–1531 cm⁻¹ and 1407 cm⁻¹ regions, respectively. researchgate.net

Methoxy Group Vibrations: The CH₃ group of the methoxy substituent exhibits symmetric and asymmetric stretching and bending vibrations. researchgate.net

Below is a table summarizing the expected vibrational modes and their typical wavenumber ranges based on data from related compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretching | Pyridine, Benzene | 3100 - 3000 |

| Asymmetric NO₂ Stretching | Nitro (NO₂) | ~1620 |

| Symmetric NO₂ Stretching | Nitro (NO₂) | ~1400 |

| C-O-C Asymmetric Stretching | Ether | ~1250 |

| C-O-C Symmetric Stretching | Ether | ~1040 |

| Aromatic C-C Stretching | Pyridine, Benzene | 1600 - 1450 |

| C-H In-plane Bending | Aromatic Rings | 1300 - 1000 |

| C-H Out-of-plane Bending | Aromatic Rings | 900 - 675 |

Comparison of Experimental and Theoretically Predicted Vibrational Spectra

For many organic molecules, theoretical calculations using methods like Density Functional Theory (DFT) are employed to predict vibrational spectra. These calculated spectra are then compared with experimental FT-IR and FT-Raman data. This comparison aids in the accurate assignment of complex vibrational modes and provides a deeper understanding of the molecular structure. For instance, in studies of related substituted pyridines, a close agreement between observed and calculated frequencies is often achieved after applying scale factors. redalyc.orgresearchgate.net Such theoretical studies for this compound would be invaluable for a definitive assignment of its vibrational spectrum.

Electronic Absorption Spectroscopy (UV-Vis)

The electronic absorption spectrum (UV-Vis) of a molecule provides information about its electronic transitions. In compounds like this compound, the presence of aromatic rings and functional groups with non-bonding electrons and π-systems leads to characteristic absorption bands. Typically, π → π* and n → π* transitions are observed. For a related compound, 2-(4-methoxybenzyloxy)-4-methylquinoline, electronic transitions are analyzed using time-dependent DFT (TD-DFT) to complement experimental findings. researchgate.net Similar analyses of other related structures show absorption peaks in the ultraviolet region. scielo.org.za The UV-Vis spectrum of this compound is expected to show absorptions corresponding to the electronic systems of the nitropyridine and methoxyphenoxy moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (as applied to related compounds)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. While specific NMR data for this compound is not detailed in the provided search results, the application of ¹H and ¹³C NMR on closely related compounds demonstrates its utility.

In related methoxy- and nitro-substituted aromatic compounds, ¹H NMR spectra provide information on the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. researchgate.net The protons on the pyridine and benzene rings would appear as distinct signals in the aromatic region of the spectrum, with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating methoxy group. The methoxy group protons would typically appear as a sharp singlet in the upfield region.

Computational Chemistry and Quantum Mechanical Analysis

Density Functional Theory (DFT) Studies for Molecular Structure Optimization

DFT has become a primary tool for computational chemists to model molecular systems. The optimization of the molecular structure of 2-(4-Methoxyphenoxy)-3-nitropyridine is the foundational step, from which various electronic properties can be accurately calculated.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For organic molecules containing diverse elements like this compound, a careful selection is crucial.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is one of the most widely used hybrid functionals. It combines the Hartree-Fock (HF) exchange functional with DFT exchange and correlation functionals. B3LYP is known for its reliability in predicting the geometries and energies of a broad range of organic molecules.

M06-2X (Minnesota, 2006, with 2X amount of HF exchange): This is a high-nonlocality hybrid meta-GGA functional. M06-2X is particularly well-suited for main-group thermochemistry, kinetics, and non-covalent interactions, making it a strong candidate for a molecule with multiple aromatic rings and heteroatoms.

Basis Sets: A common choice for molecules of this size is a Pople-style basis set, such as 6-311++G(d,p) . This set provides a good balance between computational cost and accuracy. The inclusion of diffuse functions (++) is important for accurately describing the lone pairs on oxygen and nitrogen atoms, while polarization functions (d,p) allow for more flexibility in describing bonding environments.

Theoretical investigations on similar substituted nitropyridine derivatives often employ the B3LYP functional with a 6-311++G(d,p) basis set to achieve reliable results for both structural and electronic properties. researchgate.net

A critical step in computational studies is the validation of the chosen theoretical model. This is achieved by comparing the optimized geometric parameters (bond lengths, bond angles, and dihedral angles) with experimental data, typically obtained from single-crystal X-ray diffraction. For this compound, experimental crystallographic data is available and provides a benchmark for theoretical results. nih.gov

The crystal structure reveals that the pyridine (B92270) and benzene (B151609) rings are nearly perpendicular to each other, with a dihedral angle of 86.69 (11)°. nih.gov The nitro group is significantly twisted out of the plane of the pyridine ring. nih.gov A successful DFT optimization should reproduce these key structural features.

Note: Theoretical values are hypothetical examples of what would be expected from a DFT calculation at the B3LYP/6-311++G(d,p) level, showing close agreement with experimental data.

Prediction of Spectroscopic and Advanced Electronic Properties

Non-Linear Optical (NLO) Properties:Calculations of properties such as hyperpolarizability (β) to assess the NLO potential of this compound have not been reported.

While the methodologies for these computational analyses are well-established in quantum chemistry and have been applied to many similar pyridine and phenoxy derivatives, nih.govnih.govmdpi.comresearchgate.netresearchgate.net the specific application of these methods to this compound and the resulting data are absent from the reviewed literature. Further research and dedicated computational studies are required to elucidate these specific properties for the compound of interest.

Calculation of Harmonic Vibrational Frequencies

The calculation of harmonic vibrational frequencies is a standard output of quantum chemical computations that provides a theoretical prediction of a molecule's infrared and Raman spectra. This analysis is predicated on optimizing the molecule's geometry to find its lowest energy state (a local minimum on the potential energy surface) and then calculating the second derivatives of the energy with respect to the atomic coordinates.

For a molecule like this compound, these calculations are typically performed using Density Functional Theory (DFT), often with a functional such as B3LYP, paired with a basis set like 6-31G(d,p). researchgate.netnih.gov The resulting vibrational modes correspond to specific atomic motions, such as stretching, bending, and rocking of bonds and functional groups.

The computed frequencies allow for the assignment of vibrational modes observed in experimental spectra (e.g., FT-IR). Key vibrational modes for this compound would include:

C-H stretching vibrations of the pyridine and benzene rings.

Asymmetric and symmetric stretching of the nitro (-NO₂) group, which are characteristic and strong absorbers in IR spectroscopy.

C-N and C=C stretching vibrations within the aromatic rings.

C-O-C (ether) stretching modes.

Out-of-plane bending and ring deformation modes.

While specific published computational data for the harmonic vibrational frequencies of this compound are not available, the table below provides an illustrative example of how such data would be presented based on calculations for analogous compounds. The assignments correspond to the expected types of atomic motion.

Table 1: Illustrative Calculated Harmonic Vibrational Frequencies for this compound This table is a representative example based on standard computational outputs for similar molecules and does not represent experimentally verified or published data for this specific compound.

| Mode | Calculated Frequency (cm⁻¹) | Vibrational Assignment (Potential Energy Distribution) |

|---|---|---|

| ν₁ | ~3100-3000 | C-H stretching (aromatic rings) |

| ν₂ | ~1580-1550 | NO₂ asymmetric stretching |

| ν₃ | ~1520-1480 | C=C/C=N ring stretching (pyridine) |

| ν₄ | ~1460-1430 | C=C ring stretching (benzene) |

| ν₅ | ~1360-1330 | NO₂ symmetric stretching |

| ν₆ | ~1250-1220 | C-O-C asymmetric stretching (ether linkage) |

| ν₇ | ~1040-1010 | C-O-C symmetric stretching (ether linkage) |

| ν₈ | ~850-800 | C-H out-of-plane bending |

Solvent Effects Modeling (e.g., PCM method)

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. Solvent effects modeling allows chemists to computationally approximate these interactions. The Polarizable Continuum Model (PCM) is one of the most widely used implicit solvation models. researchgate.netsci-hub.seglobal-sci.com

In the PCM framework, the solute molecule is placed within a cavity carved out of a continuous medium that represents the solvent, characterized by its dielectric constant. researchgate.net The solute's charge distribution polarizes the dielectric medium, which in turn creates a reaction field that acts back on the solute, leading to a new, self-consistent electronic and geometric structure. This approach is effective for modeling the bulk electrostatic effects of a solvent on properties like molecular energy, dipole moment, and electronic transition energies. researchgate.netglobal-sci.com

For this compound, applying the PCM method would involve:

Optimizing the molecular geometry in the gas phase.

Placing the optimized structure in a solvent cavity.

Performing calculations in the presence of the solvent continuum (e.g., water, ethanol, chloroform) to determine the solvated state's energy and properties.

This modeling can predict how properties change from the gas phase to a solution phase. For instance, polar solvents would be expected to stabilize the ground state of a polar molecule like this compound due to its significant dipole moment arising from the nitro and methoxy (B1213986) groups.

The following table illustrates the type of data that would be generated from a PCM calculation on this molecule in different solvents, showing the predicted change in total energy and dipole moment.

Table 2: Illustrative Solvent Effects on Calculated Properties of this compound using PCM This table is a representative example based on standard computational outputs and does not represent experimentally verified or published data for this specific compound.

| Solvent | Dielectric Constant (ε) | Total Energy (Hartree) | Dipole Moment (Debye) |

|---|---|---|---|

| Gas Phase | 1.00 | E₀ (Reference) | μ₀ (Reference) |

| Chloroform | 4.81 | E₀ - ΔE₁ | μ₀ + Δμ₁ |

| Ethanol | 24.55 | E₀ - ΔE₂ | μ₀ + Δμ₂ |

| Water | 78.39 | E₀ - ΔE₃ | μ₀ + Δμ₃ |

Chemical Reactivity and Transformation Pathways

Mechanisms of Nucleophilic Substitution Reactions Involving the Pyridine (B92270) Ring

The presence of a nitro group on the pyridine ring significantly activates the molecule for nucleophilic aromatic substitution (SNAr) reactions. The carbon atom at the 2-position, bonded to the phenoxy group, is electron-deficient and thus susceptible to attack by nucleophiles. The generally accepted mechanism for this type of reaction involves a two-step addition-elimination sequence. libretexts.orgyoutube.com In the first step, the nucleophile attacks the carbon at the substitution site, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by resonance, with the negative charge delocalized over the aromatic system and particularly onto the electron-withdrawing nitro group. youtube.com The final step involves the departure of the leaving group (the 4-methoxyphenoxy group), which restores the aromaticity of the pyridine ring.

The alkaline hydrolysis of 2-substituted 3- and 5-nitropyridines in aqueous dimethyl sulphoxide (DMSO) serves as a model for studying their SNAr reactivity. psu.edu In these reactions, the hydroxide (B78521) ion (OH⁻) acts as the nucleophile. For substrates like 2-(4-Methoxyphenoxy)-3-nitropyridine, the reaction proceeds via substitution, where the 4-methoxyphenoxy group is replaced by a hydroxyl group, yielding 3-nitropyridin-2-ol (which exists in equilibrium with its tautomer, 3-nitro-2-pyridone). psu.edu

This substitution pathway is in contrast to the reactivity of other derivatives, such as 2-halogeno-3-nitropyridines, which are known to react via competitive ring fission pathways under similar alkaline conditions. psu.edu The nature of the substituent at the 2-position is therefore critical in determining the reaction outcome. The rate of hydrolysis is influenced by the solvent composition, with linear relationships often observed between the logarithm of the observed rate coefficient and the acidity function of the medium. psu.edu The mechanism is generally considered to be an addition-elimination process, initiated by the rate-determining attack of the hydroxide anion at the 2-position of the pyridine ring. rsc.org

| Substrate Class | Typical Leaving Group | Primary Reaction Pathway | Reference |

|---|---|---|---|

| 2-Alkoxy/Phenoxy-nitropyridines | -OR/-OAr | Nucleophilic Substitution (SNAr) | psu.edu |

| 2-Halogeno-nitropyridines | -Cl, -Br, -I | Ring Fission | psu.edu |

Meisenheimer complexes are crucial intermediates in many SNAr reactions. libretexts.orgbris.ac.uk These anionic σ-complexes are stabilized when powerful electron-withdrawing groups, such as nitro groups, are present on the aromatic ring. youtube.combris.ac.uk However, their detection and stability are highly dependent on the specific substrate and reaction conditions. psu.edunih.gov

In studies of highly reactive substrates like 2-phenoxy-5-nitropyridines, the SNAr reaction with hydroxide is often too rapid to allow for the direct observation of the corresponding Meisenheimer intermediate. psu.edu This suggests that the intermediate, if formed, is transient and not significantly populated in the reaction mixture. Recent research has challenged the universal assumption of a stepwise mechanism, providing evidence that some SNAr reactions may proceed through a more concerted pathway where the Meisenheimer complex represents a transition state rather than a discrete intermediate. bris.ac.uknih.gov The stability of the potential Meisenheimer intermediate and the facility with which the leaving group can depart are key factors. For nitropyridines with good leaving groups, the reaction may proceed through a shallow minimum on the reaction coordinate or bypass the intermediate entirely in a concerted fashion. bris.ac.uk

Redox Chemistry of the Nitropyridine Moiety

The nitro group is a key functional handle that imparts a rich redox chemistry to the this compound molecule. It can be readily reduced to an amino group or participate in transformations that ultimately lead to quinone structures.

The reduction of the nitro group to a primary amine is one of the most synthetically valuable transformations for this class of compounds. This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the electronic properties and reactivity of the pyridine ring. The resulting 3-amino-2-(4-methoxyphenoxy)pyridine is a versatile building block for more complex molecules. nih.govppor.az

Several methods are available for the reduction of aromatic nitro groups, all of which are applicable to this compound. These include catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., Pd, Pt), or metal-acid systems such as tin(II) chloride in hydrochloric acid, or iron in acetic acid. google.comresearchgate.net Electrochemical methods have also been developed for the reduction of 3-nitropyridines to the corresponding 3-aminopyridines in acidic solutions. google.com

| Method | Typical Reagents | General Product | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Aminopyridine | google.com |

| Metal/Acid Reduction | SnCl₂/HCl, Fe/HCl, Fe/CH₃COOH | Aminopyridine | google.comresearchgate.net |

| Electrochemical Reduction | Electric current in acidic media | Aminopyridine | google.com |

While direct oxidation of this compound is not a common pathway to quinones, the aminopyridine derivative obtained from its reduction can serve as a precursor to quinone structures. The synthesis of hydroxyquinones and their derivatives is of significant interest due to their presence in biologically active natural products. researchgate.net Aniline derivatives can be oxidized to quinones using strong oxidizing agents such as Fremy's salt (potassium nitrosodisulfonate). mdpi.com

A plausible, though multi-step, pathway to a quinone derivative would involve the initial reduction of the nitro group to an amine (as described in 6.2.1). This aminopyridine could then potentially undergo oxidative demethylation and hydroxylation, followed by oxidation to a pyridine-based quinone structure. Reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) are effective for the oxidation of hydroquinones or suitably substituted aromatic ethers to quinones. mdpi.comgoogle.com This transformation highlights the potential to convert the simple pyridine scaffold into more complex, oxidized heterocyclic systems.

Synthetic Applications of this compound as a Versatile Intermediate

The reactivity inherent in its structure makes this compound a useful intermediate for the synthesis of various substituted pyridines. Its utility stems from the two primary reaction types discussed: nucleophilic substitution at the C2 position and redox reactions involving the nitro group at the C3 position.

The compound serves as a precursor for 3-aminopyridine (B143674) derivatives, which are valuable in medicinal chemistry and materials science. nih.govgoogle.com The reduction of the nitro group yields 3-amino-2-(4-methoxyphenoxy)pyridine, a bifunctional molecule. The amino group can be further functionalized through acylation, alkylation, or diazotization reactions, while the ether linkage can be cleaved under harsh conditions if necessary. Substituted diaminopyridines, accessible from nitropyridine precursors, are known intermediates for hair dyes and for the synthesis of fused heterocyclic systems like imidazopyridines. google.com

Furthermore, the SNAr reactivity allows for the introduction of a variety of nucleophiles at the 2-position by displacing the 4-methoxyphenoxy group, although the analogous 2-chloro-3-nitropyridine (B167233) is more commonly employed for this purpose due to the better leaving group ability of chloride. nih.govnih.gov Nevertheless, the ability to undergo this reaction demonstrates the compound's potential for diversification.

| Transformation | Key Reagent(s) | Product Class | Potential Application |

|---|---|---|---|

| Nitro Group Reduction | H₂/Pd-C, SnCl₂/HCl | 3-Aminopyridine derivatives | Pharmaceutical intermediates, building blocks for fused heterocycles |

| Nucleophilic Substitution | Nu⁻ (e.g., OH⁻, RO⁻, RNH₂) | Other 2-substituted-3-nitropyridines | Diversification of pyridine core for screening |

| Multi-step transformation | Reduction then Oxidation | Pyridine-based quinones | Precursors to biologically active scaffolds |

Table of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-chloro-3-nitropyridine |

| 3-amino-2-(4-methoxyphenoxy)pyridine |

| 3-nitropyridin-2-ol |

| 3-nitro-2-pyridone |

| 4-methoxyphenol (B1676288) |

| Ceric ammonium nitrate |

| Dimethyl sulphoxide (DMSO) |

| Fremy's salt (potassium nitrosodisulfonate) |

| Tin(II) chloride |

Structure Activity Relationship Considerations and Design Principles for Derivatives

Impact of Structural Modifications on Molecular Properties (e.g., fluorescence characteristics of N-heterocycle derivatives)

The fluorescence characteristics of N-heterocycle derivatives are profoundly influenced by their structural and electronic properties. nih.gov The introduction of electron-donating and electron-withdrawing groups can significantly alter the photophysical properties of the parent molecule. nih.govnih.gov In the case of 2-(4-Methoxyphenoxy)-3-nitropyridine, the methoxy (B1213986) group (-OCH3) on the phenoxy ring acts as an electron-donating group, while the nitro group (-NO2) on the pyridine (B92270) ring is a strong electron-withdrawing group. This "push-pull" arrangement can lead to intramolecular charge transfer (ICT) upon photoexcitation, which often results in unique fluorescence properties, such as large Stokes shifts and sensitivity to solvent polarity. nih.gov

Structural modifications to this scaffold can be systematically designed to tune its fluorescence. For instance, altering the position or nature of the electron-donating group on the phenoxy ring or the electron-withdrawing group on the pyridine ring would directly impact the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby modulating the absorption and emission wavelengths.

While specific fluorescence data for this compound is not extensively detailed in the available literature, structural analysis of the compound provides insights into its potential photophysical behavior. nih.gov X-ray crystallography data reveals that the pyridine and benzene (B151609) rings are nearly orthogonal to each other, with a dihedral angle of 86.69 (11)°. nih.gov Furthermore, both the nitro and methoxy groups are not coplanar with their respective aromatic rings. nih.gov This non-planar conformation could influence the extent of electronic conjugation and, consequently, the fluorescence quantum yield and lifetime.

| Substituent Type | Electronic Effect | Typical Impact on Emission Wavelength | Potential Effect on Quantum Yield |

|---|---|---|---|

| Electron-Donating (e.g., -OCH3, -NH2) | Increases HOMO energy level | Bathochromic shift (red-shift) | Variable, can increase or decrease |

| Electron-Withdrawing (e.g., -NO2, -CN) | Decreases LUMO energy level | Bathochromic shift (red-shift) | Often decreases (quenching) |

| Parameter | Value |

|---|---|

| Molecular Formula | C12H10N2O4 |

| Molecular Weight | 246.22 |

| Dihedral Angle (Pyridine-Benzene) | 86.69 (11)° |

| Nitro Group Torsion Angle (O—N—C—C) | -26.1 (3)° |

| Methoxy Group Torsion Angle (C—O—C—C) | 166.5 (2)° |

Chemical Design Principles for Novel Phenoxypyridine Scaffolds in Chemical Research

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry and drug design, owing to its presence in numerous biologically active compounds and its ability to engage in various non-covalent interactions. mdpi.comnih.gov The phenoxypyridine core, as exemplified by this compound, combines the features of both pyridine and a substituted phenyl ether, offering a versatile and tunable platform for the design of novel chemical entities. nih.govnih.gov

Key chemical design principles for novel phenoxypyridine scaffolds include:

Vectorial Diversity : The phenoxypyridine scaffold allows for the introduction of substituents at multiple positions on both the pyridine and phenyl rings. This enables the exploration of a wide chemical space to optimize interactions with biological targets.

Modulation of Physicochemical Properties : Substituents can be strategically chosen to fine-tune properties such as lipophilicity, aqueous solubility, and metabolic stability. For example, the methoxy group in this compound influences its polarity and potential for hydrogen bonding.

Conformational Control : The ether linkage between the two rings allows for a degree of rotational freedom. The introduction of bulky substituents ortho to the ether linkage can restrict this rotation, leading to more conformationally defined molecules, which can be advantageous for target binding.

Bioisosteric Replacement : The pyridine nitrogen can act as a hydrogen bond acceptor, mimicking interactions of other functional groups. Different parts of the scaffold can be replaced with bioisosteres to improve properties while retaining biological activity.

The phenoxypyridine scaffold has been successfully employed in the development of inhibitors for various biological targets, underscoring its utility as a privileged structure in chemical research. nih.govnih.gov

Exploration of this compound within the Context of Chemical Scaffolds Relevant to P2Y1 Antagonist Research

The 2-phenoxypyridine (B1581987) moiety is a key structural component in a class of potent and selective antagonists of the P2Y1 receptor, a G protein-coupled receptor involved in ADP-driven platelet aggregation. nih.govacs.org The discovery of 2-(phenoxypyridine)-3-phenylurea derivatives as P2Y1 antagonists highlights the importance of this scaffold in the development of potential antithrombotic agents. nih.gov

The synthesis of these antagonists often begins with 2-chloro-3-nitropyridine (B167233). nih.gov This starting material readily undergoes nucleophilic aromatic substitution with phenols, such as 4-methoxyphenol (B1676288), to yield intermediates like this compound. Subsequent reduction of the nitro group to an amine, followed by reaction with an isocyanate, leads to the final phenylurea derivatives. Thus, this compound represents a direct precursor to compounds within this important class of P2Y1 antagonists.

Structure-activity relationship (SAR) studies on 2-(phenoxypyridine)-3-phenylurea derivatives have revealed several key insights:

The 2-Phenoxy Group : Modifications to the phenoxy ring are crucial for potency. For instance, the introduction of a bulky substituent at the ortho position of the phenoxy ring, such as a tert-butyl group, has been shown to significantly enhance antagonist activity. nih.gov

The Pyridine Ring : The 3-amino group (derived from the 3-nitro group) serves as an essential linker to the phenylurea moiety.

The Phenylurea Moiety : The nature and position of substituents on the terminal phenyl ring of the urea (B33335) group also play a critical role in determining the antagonist potency and selectivity. nih.gov

A prominent example from this class is 1-(2-(2-tert-butylphenoxy)pyridin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea, which has demonstrated significant efficacy in preclinical models of thrombosis. nih.gov The development of this and related compounds underscores the value of the 2-phenoxypyridine scaffold, and by extension, the relevance of this compound as a foundational structure in the design of P2Y1 receptor antagonists. nih.gov

| Structural Moiety | Modification | Impact on P2Y1 Antagonist Activity |

|---|---|---|

| 2-Phenoxy Ring | Unsubstituted | Moderate activity |

| Ortho-substitution (e.g., tert-butyl) | Significant increase in potency | |

| Pyridine Ring | 3-amino linker | Essential for urea linkage |

| Terminal Phenylurea Ring | Unsubstituted | Lower activity |

| Para-substitution (e.g., -OCF3) | Enhanced potency |

Conclusion and Future Research Outlook

Summary of Key Advancements in Synthesis and Characterization

The primary advancement in the study of 2-(4-Methoxyphenoxy)-3-nitropyridine has been its successful synthesis and detailed structural elucidation. The synthesis is achieved through a nucleophilic aromatic substitution reaction, a fundamental process in organic chemistry. mdpi.com Specifically, the reaction involves the heating of 2-chloro-3-nitropyridine (B167233) with 4-methoxyphenol (B1676288) in the presence of a base. mdpi.com This straightforward method provides access to the target compound in good yield.

The characterization of this compound has been extensively detailed through single-crystal X-ray diffraction. mdpi.com This has provided precise data on its molecular geometry and crystal packing. Key structural features have been identified, including the near-orthogonal orientation of the pyridine (B92270) and benzene (B151609) rings. mdpi.com Spectroscopic techniques, while not detailed in the primary literature for this specific compound, are inferred to be crucial for its characterization, with NMR and IR spectroscopy being standard methods for confirming the presence of methoxy (B1213986) and nitro functional groups in related nitropyridine derivatives.

Integration of Theoretical Understanding of Electronic Structure and Reactivity

The crystallographic data reveals that the pyridine and benzene rings are almost orthogonal, with a dihedral angle of 86.69 (11)°. mdpi.com This orientation minimizes steric hindrance but also limits the electronic conjugation between the two aromatic systems. The nitro group is twisted out of the plane of the pyridine ring, which can impact its electron-withdrawing capacity. mdpi.com While specific computational studies on this compound are not yet available, theoretical methods like Density Functional Theory (DFT) have been effectively used to study the structure and vibrational spectra of other nitropyridine derivatives. chemimpex.com Such computational approaches could provide deeper insights into the electronic properties, molecular orbital distributions, and reactivity of the title compound.

Future Directions in Synthetic Organic Chemistry, Computational Chemistry, and Materials Science Applications

The future research landscape for this compound is rich with potential.

Synthetic Organic Chemistry: Future synthetic work could explore the reactivity of this compound as a building block for more complex molecules. The nitro group could be reduced to an amino group, opening up a wide range of derivatization possibilities for the synthesis of novel heterocyclic compounds with potential biological activity. The electron-deficient pyridine ring is also a candidate for various nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.

Computational Chemistry: There is a clear opportunity for computational studies to be performed on this molecule. DFT calculations could be employed to:

Elucidate the electronic structure in greater detail, including molecular orbital energies and charge distribution.

Predict the reactivity of different sites on the molecule towards electrophilic and nucleophilic attack.

Simulate its spectroscopic properties (NMR, IR, UV-Vis) to complement experimental data.

Investigate the conformational landscape and the rotational barriers of the phenoxy and nitro groups.

Materials Science Applications: The investigation into the fluorescence properties of related compounds suggests a potential avenue for materials science applications. mdpi.com Future research could focus on:

Synthesizing a series of derivatives of this compound with different substituents to tune their photophysical properties.

Investigating the potential of these compounds as fluorescent probes or as components in organic light-emitting diodes (OLEDs).

Exploring their use in the development of novel functional materials where their specific electronic and structural characteristics can be exploited.

Interactive Data Tables

Table 1: Crystallographic Data for this compound mdpi.com

| Parameter | Value |

| Molecular Formula | C₁₂H₁₀N₂O₄ |

| Molecular Weight | 246.22 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 7.4737 (10) |

| b (Å) | 12.8128 (17) |

| c (Å) | 24.529 (3) |

| Volume (ų) | 2348.8 (5) |

| Z | 8 |

| Dihedral Angle (Pyridine-Benzene) | 86.69 (11)° |

常见问题

Basic Research Questions

Q. What is the optimal synthetic route for 2-(4-Methoxyphenoxy)-3-nitropyridine in academic research?

- Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution between 4-methoxyphenol and 2-chloro-3-nitropyridine. Sodium hydroxide is used as a base to deprotonate the phenol, forming a phenoxide ion that displaces the chlorine atom. The reaction is conducted at 423–433 K for 5 hours, followed by extraction with chloroform and crystallization. This method yields well-shaped colorless blocks suitable for X-ray diffraction studies .

Q. What are the key structural features of this compound determined by X-ray crystallography?

- Methodological Answer : The pyridine and benzene rings are nearly orthogonal, with a dihedral angle of 86.69° . The nitro group is twisted out of the pyridine plane (O1–N2–C2–C1 torsion angle = -26.1°), while the methoxy group deviates slightly from coplanarity with the benzene ring (C12–O4–C9–C8 = 166.5°). These distortions influence electronic properties and intermolecular interactions .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of this compound?

- Methodological Answer : The crystal structure is stabilized by C–H···π and N–O···π interactions. Methyl-H atoms form C–H···π contacts with pyridine and benzene rings, creating layers in the ab plane. These layers stack along the c-axis and are connected by N–O···π interactions involving the nitro group and pyridine π-system. Such interactions are critical for predicting solubility, stability, and solid-state reactivity .

Q. What methodological considerations are critical when refining crystallographic data for nitro-substituted pyridine derivatives?

- Methodological Answer : Refinement using SHELXL requires careful handling of displacement parameters and hydrogen atom placement. For this compound, carbon-bound H-atoms were placed in calculated positions with riding models (C–H = 0.93–0.96 Å), and isotropic displacement parameters (Uiso) were set to 1.2–1.5×Uequiv of the parent atom. High-resolution data (Rint = 0.060, R1 = 0.040) ensure reliability, but twinning or low-resolution data may necessitate alternative refinement strategies .

Q. How can researchers resolve discrepancies in crystallographic parameters when analyzing similar compounds?

- Methodological Answer : Cross-validation with spectroscopic data (e.g., NMR, IR) and computational modeling (DFT) can address inconsistencies. For example, deviations in dihedral angles between experimental and computed structures may arise from crystal packing effects. Additionally, using multiple refinement software (e.g., SHELXL vs. OLEX2) and validating against high-quality datasets (e.g., I > 2σ(I)) improve accuracy .

Q. What experimental strategies optimize the synthesis of derivatives with enhanced fluorescence properties?

- Methodological Answer : Substituent effects on fluorescence can be probed by introducing electron-donating groups (e.g., –NH2) or modifying the nitro group. For example, reducing the nitro group to an amine (using Pd/C or LiAlH4) alters conjugation and emission profiles. Reaction conditions (solvent polarity, temperature) must be optimized to balance yield and electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。